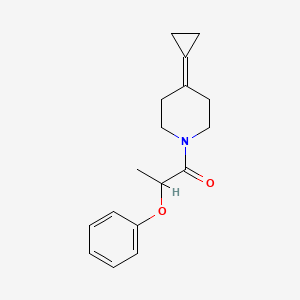
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C18H20N2O2.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. Activation of the sigma-1 receptor by 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to modulate a variety of cellular signaling pathways, including the ERK/MAPK and PI3K/AKT pathways. These pathways are involved in a variety of physiological processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can increase neuronal survival and protect against oxidative stress-induced cell death. Additionally, 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its selectivity for the sigma-1 receptor. This allows for more targeted modulation of cellular signaling pathways, which may have therapeutic potential in a variety of neurological and psychiatric disorders. However, one limitation of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its effectiveness in certain applications.
Orientations Futures
There are a number of future directions for research on 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one. One area of focus is the development of more potent sigma-1 receptor agonists that may have greater therapeutic potential. Additionally, there is ongoing research into the role of the sigma-1 receptor in a variety of physiological processes, which may lead to the identification of new therapeutic targets. Finally, there is a need for further studies to investigate the safety and efficacy of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one in preclinical and clinical settings.
Méthodes De Synthèse
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can be synthesized using a variety of methods, including the reaction between 4-cyclopropylidene-1,2,3,6-tetrahydropyridine and 2-phenoxypropan-1-one in the presence of a base such as potassium carbonate. This reaction produces 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one as a white solid with a melting point of 135-137°C.
Applications De Recherche Scientifique
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. Activation of the sigma-1 receptor has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(20-16-5-3-2-4-6-16)17(19)18-11-9-15(10-12-18)14-7-8-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRILVSCXXODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


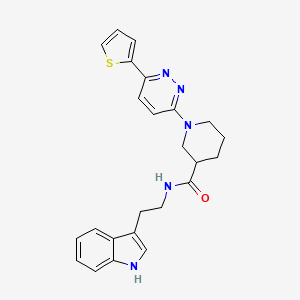
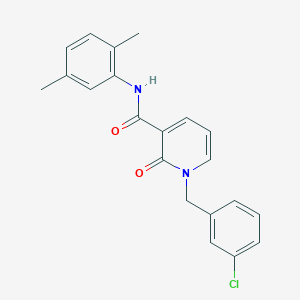
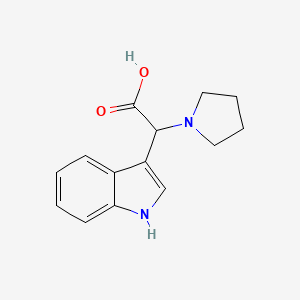
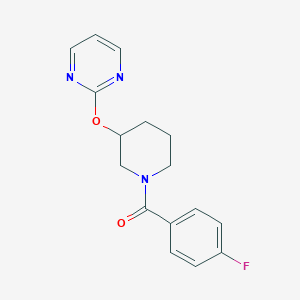
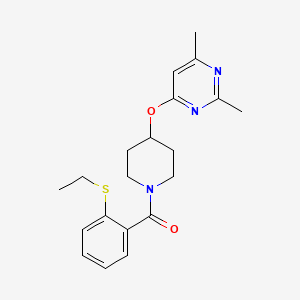
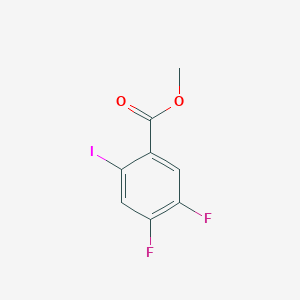
![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)
![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)
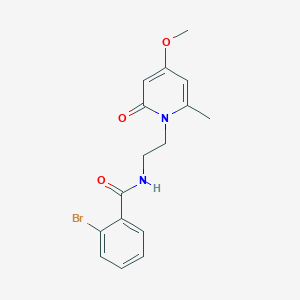

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)